molecular formula C11H14BrNO B12972366 5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12972366
M. Wt: 256.14 g/mol
InChI Key: KHNDQNFRCRMNHI-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene derivative featuring bromine and methoxy substituents at positions 5 and 6, respectively. The bromine atom enhances electrophilic reactivity, while the methoxy group may improve solubility compared to purely halogenated analogs. Synthesis routes for similar compounds (e.g., brominated tetrahydronaphthalen-amines) often involve alkylation, amination, or enantioselective methods using chiral auxiliaries like tert-butanesulfinyl groups .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3

InChI Key

KHNDQNFRCRMNHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(CCC2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step can be achieved using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to maintain the desired temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: De-brominated or hydrogenated products.

    Substitution: Various substituted naphthalenamines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Br (5), OCH₃ (6) C₁₀H₁₂BrNO ~242.1 Limited direct data; inferred synthesis via methods in
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Br (6), F (5) C₁₀H₁₁BrFN 244.11 Purity: 95%; CAS 1259674-78-6; storage at unspecified conditions
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) Cyclohexyl (4), N,N-dimethyl C₁₈H₂₅N 255.4 Mp: 137–139°C; HPLC retention times (t₁=15.3, t₂=17.2 min); 71% yield
5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Cl (5), F (6) C₁₀H₁₁ClFN 215.66 CAS 1781677-37-9; no explicit stability or toxicity data
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Br (6) C₁₀H₁₁BrN·HCl 278.57 Purity: 95%; CAS 1810069-91-0; hygroscopic, requiring dry storage
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine F (5), OCH₃ (7) C₁₁H₁₄FNO 209.24 CAS 1267436-33-8; enantioselective synthesis via tert-butanesulfinyl methodology

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Halogen vs. Methoxy Groups : Bromine and chlorine substituents increase molecular weight and lipophilicity compared to methoxy or fluorine. For example, 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (MW 278.57) is heavier than the methoxy-containing (S)-5-Fluoro-7-methoxy analog (MW 209.24) . Methoxy groups may enhance solubility in polar solvents, as seen in HPLC retention times for compound 5l (t₁=15.3 min) under MeOH/hexane conditions .
  • Fluorine at position 5 (in the latter) may confer metabolic stability compared to methoxy .

Biological Activity

5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS Number: 1337384-44-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant research findings and data tables.

  • Molecular Formula : C₁₁H₁₄BrNO
  • Molecular Weight : 256.14 g/mol
  • CAS Number : 1337384-44-7

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of various naphthalene derivatives, including 5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus3.90 µg/mL
Methicillin-resistant S. aureus (MRSA)< 1 µg/mL
Escherichia coliInactive

The compound's ability to inhibit MRSA is particularly noteworthy due to the increasing prevalence of antibiotic-resistant strains in clinical settings.

Antifungal Activity

The antifungal properties of 5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine were evaluated against Candida albicans. The following table summarizes the findings:

Fungal StrainMinimum Fungicidal Concentration (MFC)Reference
Candida albicansMIC: 7.80 µg/mL

These results indicate moderate antifungal activity, suggesting potential therapeutic applications in treating fungal infections.

Cytotoxic Activity

Cytotoxicity assays have been conducted to assess the impact of this compound on various cancer cell lines. The results indicate that it exhibits selective cytotoxic effects:

Cell LineIC₅₀ (µM)Reference
A549 (lung cancer)< 10 µM
FibroblastsHigher survival compared to A549

The preferential suppression of rapidly dividing A549 cells suggests that the compound may be a candidate for further development in cancer therapy.

Case Studies

A recent case study highlighted the synthesis and biological evaluation of several naphthalene derivatives, including 5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. The study focused on optimizing the structure for enhanced antibacterial and antifungal activity while minimizing cytotoxic effects on normal cells. The findings indicated that modifications to the substituents could lead to improved efficacy and selectivity against target pathogens.

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